molecular formula C10H10N2O2 B181527 Ethyl N-(2-cyanophenyl)carbamate CAS No. 41534-70-7

Ethyl N-(2-cyanophenyl)carbamate

Cat. No. B181527
CAS RN: 41534-70-7
M. Wt: 190.2 g/mol
InChI Key: RJPYCQIROWUTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-cyanophenyl)carbamate is a type of carbamate. Carbamates are a class of compounds that are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are structural elements of many approved therapeutic agents .


Synthesis Analysis

Carbamates are synthesized through several chemical mechanisms. They can be produced from urea and various proteins like citrulline produced during the fermentation step and from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl N-(2-cyanophenyl)carbamate plays a crucial role in the synthesis of various chemical compounds. For instance, it is involved in the formation of N-arylcarbamates with a tetrazole fragment, a process involving reactions with sodium azide and anhydrous CdCl2, leading to compounds like methyl N-(2-{1-[3-(2-thienyl)-2-propenoyl]-1H-1,2,3,4-tetrazol-5-yl}phenyl)carbamate (Velikorodov et al., 2014).

Chemical Mechanisms in Food and Beverages

Ethyl N-(2-cyanophenyl)carbamate is related to the broader category of ethyl carbamates, which are often present in fermented foods and alcoholic beverages. Studies have extensively explored the formation and metabolism of ethyl carbamate, its detection in food products, and the mitigation strategies to counteract its toxic effects. Strategies include physical, chemical, enzymatic, and genetic engineering methods to reduce its presence in food and beverage products (Gowd et al., 2018).

Detection in Alcoholic Beverages

Research has also focused on developing methods for the detection of ethyl carbamate in various matrices, such as Chinese rice wine. This includes the development of assays like competitive indirect ELISA, which demonstrate effective detection capabilities for ethyl carbamate, crucial for monitoring its levels in a wide range of samples (Luo et al., 2017).

Medicinal Chemistry Applications

In the field of medicinal chemistry, ethyl N-(2-cyanophenyl)carbamate's relatives, such as ethyl carbamate, have been explored for their anticancer properties. Studies on the disposition of ethyl carbamates in mice showed that certain metabolites formed by cleavage of the ethyl carbamate moiety are important for their biological activity (Temple et al., 1989).

Environmental and Health Impact

Additionally, research has been conducted on the environmental and health impacts of ethyl carbamates, including their carcinogenic properties and their interaction with DNA. The binding of ethyl carbamate to DNA in vivo has been a significant focus, providing insights into its mechanism of action and potential health risks (Lawson & Pound, 1973).

Safety And Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

properties

IUPAC Name

ethyl N-(2-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPYCQIROWUTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458688
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(2-cyanophenyl)carbamate

CAS RN

41534-70-7
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl N-(2-cyanophenyl)carbamate

Citations

For This Compound
7
Citations
AV Velikorodov, NN Stepkina, VA Ionova… - Russian Journal of …, 2014 - Springer
Reactions of methyl(ethyl) N-(2-cyanophenyl)carbamates with sodium azide in dimethylformamide at 80–90C in the presence of anhydrous CdCl 2 afforded the corresponding N-…
Number of citations: 2 link.springer.com
S Rádl, I Obadalová - Arkivoc, 2005 - researchgate.net
Abstract Treatment of 1-chloromethylbenzotriazole (4) with salicylonitrile (5a), thiosalicylonitrile (5b), ethyl N-(2-cyanophenyl) carbamate (5c), and N-(2-cyanophenyl) methane-…
Number of citations: 5 www.researchgate.net
NV Abbakumova, YG Putsykin, YA Baskakov… - Chemistry of …, 1981 - Springer
A new example of the Dimroth rearrangement in which 4-amino-1H-quinazolin-2-one 3(N)-oxide undergoes isomerization to 4-oximino-1H, 3H-quinazolin-2-one was observed. It is …
Number of citations: 1 link.springer.com
M Ali - 2006 - lib.buet.ac.bd
The synthesis ofthe fused pyrimidine is divided into two headings: such as; annelated substrate and annelating reagent. The annelating substrate artha-amino ester as ethyl- 5-amino-l-…
Number of citations: 0 lib.buet.ac.bd
VR Gudivaka - 2014 - eprints.kingston.ac.uk
This project investigated the development of novel anticancer agents with good efficacy and selectivity. Cryptolepine is an alkaloid found in the roots of West African climbing shrub …
Number of citations: 2 eprints.kingston.ac.uk
AP Stankevicius, PB Terentiev, LN Janushene… - Chemistry of …, 2003 - Springer
In continuing our study of the reaction of O-acyl derivatives of isatin 3-oximes with nucleophilic agents, we have established that no structural changes occur when oximes 1a-d are …
Number of citations: 4 link.springer.com
J Kuwabara, Y Sawada, M Yoshimatsu - Synlett, 2018 - thieme-connect.com
The catalytic nitrile hydration (amide formation) in a copper iodide/cesium carbonate/1,8-diazabicyclo[5.4.0]undec-7-ene/nitromethane–water system is described. The protocol is robust …
Number of citations: 8 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.